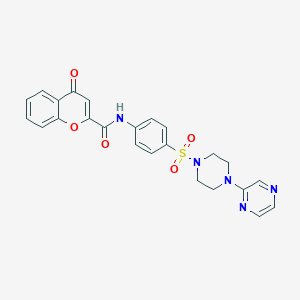

4-oxo-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4H-chromene-2-carboxamide

Descripción

Propiedades

IUPAC Name |

4-oxo-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]chromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O5S/c30-20-15-22(34-21-4-2-1-3-19(20)21)24(31)27-17-5-7-18(8-6-17)35(32,33)29-13-11-28(12-14-29)23-16-25-9-10-26-23/h1-10,15-16H,11-14H2,(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNPTALWEFHWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-oxo-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-4H-chromene-2-carboxamide is a complex organic molecule with potential pharmaceutical applications. Its structure includes various pharmacologically relevant moieties, such as a chromene core and a piperazine ring, which are known to contribute to biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 491.5 g/mol

- CAS Number : 1021135-27-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the pyrazin-2-yl group suggests potential interactions with various receptors and enzymes involved in cellular signaling pathways.

Target Interactions

- Kinase Inhibition : Similar compounds have been shown to inhibit kinases such as BRAF(V600E), which is critical in cancer cell proliferation.

- Anti-inflammatory Properties : The sulfonamide moiety can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antitumor Activity

Research indicates that derivatives of pyrazole and chromene structures exhibit significant antitumor effects. For instance, compounds similar to the one have demonstrated:

- Inhibition of tumor cell growth in vitro.

- Induction of apoptosis in cancer cells through mitochondrial pathways.

Anti-inflammatory Activity

Studies have highlighted that compounds with similar structures can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting that this compound may also possess anti-inflammatory properties.

Antimicrobial Activity

Preliminary data suggest that the compound could exhibit antimicrobial properties against various bacterial strains, potentially due to disruption of bacterial cell membrane integrity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antitumor effects of pyrazole derivatives; found significant inhibition of BRAF(V600E) activity. |

| Study 2 | Investigated anti-inflammatory properties; demonstrated reduced levels of TNF-α in treated models. |

| Study 3 | Assessed antimicrobial efficacy; reported moderate activity against Gram-positive bacteria. |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring or modifications to the chromene core can significantly influence potency and selectivity against target enzymes.

Q & A

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during sulfonylation to prevent side reactions.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DCM) for improved solubility of intermediates.

- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) for purity >95%.

Analytical Validation : Monitor reactions via TLC (Rf = 0.3–0.5) and confirm structures using H/C NMR and LCMS (expected [M+H] ~530–550 Da) .

Basic: Which analytical techniques are essential for characterizing this compound and ensuring purity?

Answer:

- Chromatography :

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to confirm purity (>98%) and detect impurities.

- TLC : Preliminary monitoring of reaction progress (visualization under UV 254 nm).

- Spectroscopy :

- NMR : H NMR (δ 8.5–9.0 ppm for pyrazine protons; δ 6.8–8.2 ppm for chromene aromatic protons) and C NMR (δ 170–175 ppm for carbonyl groups).

- HRMS : High-resolution mass spectrometry for exact mass confirmation.

- Thermal Analysis : DSC to determine melting point (expected 200–220°C) and stability .

Basic: What initial biological assays are recommended to screen this compound for activity?

Answer:

- Kinase Inhibition Assays : Test against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC determination.

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Solubility Assessment : Use shake-flask method in PBS (pH 7.4) and DMSO for formulation planning .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

SAR Design :

-

Modifications :

Position Substituent Biological Impact Pyrazine ring Fluorine/chlorine Enhanced kinase selectivity Piperazine Ethyl/methyl groups Improved metabolic stability Chromene core Methoxy/hydroxyl Increased solubility

Q. Methodology :

- Synthesize analogs via parallel synthesis.

- Evaluate using dose-response curves (IC) and computational docking (AutoDock Vina) to predict binding modes.

- Prioritize compounds with >10-fold selectivity in kinase panels and logP <3.5 for better bioavailability .

Advanced: How can conflicting data in biological assays (e.g., varying IC50_{50}50 values) be resolved?

Answer:

Root Causes :

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times.

- Impurity Interference : Trace solvents (e.g., DMSO) affecting readouts.

Q. Resolution Strategies :

Standardize Protocols : Use identical cell passage numbers and assay buffers.

Orthogonal Assays : Confirm activity via Western blot (e.g., phosphorylated EGFR levels) alongside MTT.

Purity Reassessment : Re-analyze batches via HPLC-MS to exclude degradation products .

Advanced: What advanced techniques are used to elucidate the mechanism of action?

Answer:

- X-ray Crystallography : Co-crystallize with target proteins (e.g., EGFR kinase domain) to resolve binding interactions.

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (K, k/k).

- RNA Sequencing : Identify downstream gene expression changes in treated cells.

- Metabolomics : Track metabolite shifts via LC-MS to uncover pathway modulation .

Advanced: How can in vitro-in vivo efficacy discrepancies be addressed?

Answer:

Key Factors :

- PK/PD Modeling : Calculate bioavailability (%F) and half-life (t) in rodent models.

- Formulation Optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tissue penetration.

- Metabolite Identification : Conduct microsomal stability assays (human/rat liver microsomes) to identify rapid clearance pathways.

Validation : Compare tumor growth inhibition in xenograft models (e.g., BALB/c mice) with in vitro IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.